molecular formula C14H13NO4 B3043424 3-Methoxy-4-nitrophenyl-benzyl ether CAS No. 864245-30-7

3-Methoxy-4-nitrophenyl-benzyl ether

Cat. No.: B3043424
CAS No.: 864245-30-7
M. Wt: 259.26 g/mol
InChI Key: HLDOMEPZTSDJPX-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitrophenyl-benzyl ether: is an organic compound characterized by the presence of a benzyl ether group attached to a 3-methoxy-4-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Methoxy-4-nitrophenyl-benzyl ether can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (S_N2) of an alkoxide ion with a benzyl halide. The general reaction conditions include:

Industrial Production Methods:

In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO_4), osmium tetroxide (OsO_4).

    Reduction: Hydrogen gas (H_2) with palladium on carbon (Pd/C), sodium borohydride (NaBH_4).

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products:

    Reduction of Nitro Group: 3-Methoxy-4-aminophenyl-benzyl ether.

    Cleavage of Ether Linkage: 3-Methoxy-4-nitrophenol and benzyl alcohol.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for 3-Methoxy-4-nitrophenyl-benzyl ether involves its role as a protecting group in organic synthesis. The benzyl ether linkage is stable under a variety of conditions, allowing for selective reactions to occur at other functional groups. The nitro group can be reduced to an amine, which can participate in further chemical transformations .

Comparison with Similar Compounds

  • Benzyl 4-nitrophenyl ether
  • 3-Methoxy-4-nitrophenol
  • 4-Nitrophenyl benzyl ether

Comparison:

3-Methoxy-4-nitrophenyl-benzyl ether is unique due to the presence of both a methoxy group and a nitro group on the phenyl ring. This combination of functional groups imparts specific chemical properties, such as increased electron density and reactivity, which are not present in similar compounds .

Properties

IUPAC Name

2-methoxy-1-nitro-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-14-9-12(7-8-13(14)15(16)17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDOMEPZTSDJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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